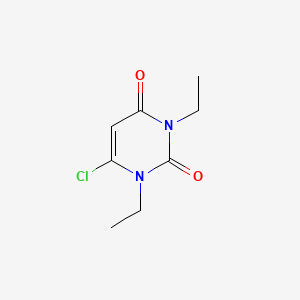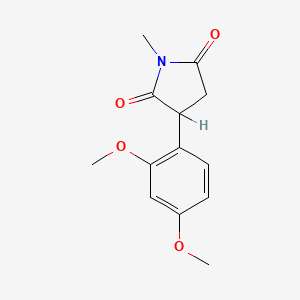
1-Isocyanato-3-(isocyanatomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-3-(isocyanatomethyl)benzene is an organic compound with the molecular formula C9H6N2O2. It is a derivative of benzene, featuring two isocyanate functional groups attached to the benzene ring. This compound is known for its reactivity and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(isocyanatomethyl)benzene can be synthesized through the reaction of 1,3-diaminobenzene with phosgene. The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale phosgenation processes. Safety measures are crucial due to the toxic nature of phosgene. The final product is purified through distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isocyanato-3-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of carbamic acids and their derivatives.
Common Reagents and Conditions:
Amines: React with isocyanates to form ureas under mild conditions.
Alcohols: React with isocyanates to form urethanes, often requiring catalysts to enhance the reaction rate.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
1-Isocyanato-3-(isocyanatomethyl)benzene is utilized in various scientific research fields:
Mécanisme D'action
The reactivity of 1-Isocyanato-3-(isocyanatomethyl)benzene is primarily due to its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The compound’s mechanism of action involves the formation of intermediates such as carbamic acids, which further react to yield the final products .
Comparaison Avec Des Composés Similaires
1-Isocyanato-3-methylbenzene: Similar structure but with only one isocyanate group.
1-Isocyanato-4-methylbenzene: Another isomer with the isocyanate group in the para position.
1-Isocyanato-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group, which alters its reactivity and applications.
Uniqueness: 1-Isocyanato-3-(isocyanatomethyl)benzene is unique due to the presence of two isocyanate groups, which enhances its reactivity and makes it suitable for a wider range of applications compared to its mono-isocyanate counterparts.
Propriétés
Numéro CAS |
66920-28-3 |
|---|---|
Formule moléculaire |
C9H6N2O2 |
Poids moléculaire |
174.16 g/mol |
Nom IUPAC |
1-isocyanato-3-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C9H6N2O2/c12-6-10-5-8-2-1-3-9(4-8)11-7-13/h1-4H,5H2 |
Clé InChI |
COYYDVBSEGGVAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N=C=O)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)


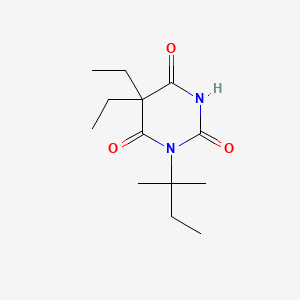
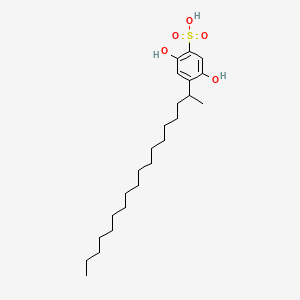
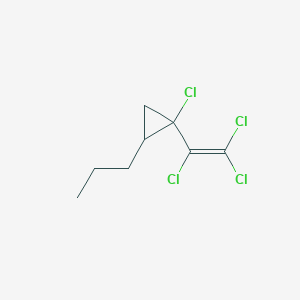
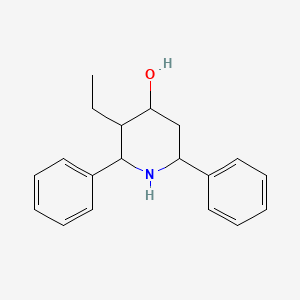
![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)
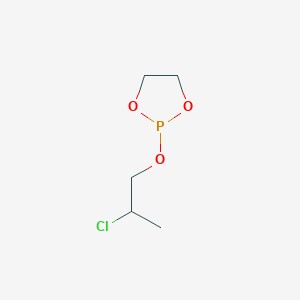
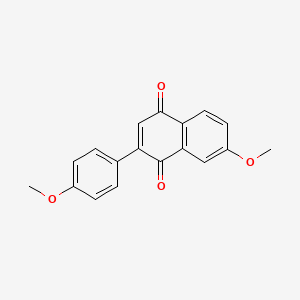
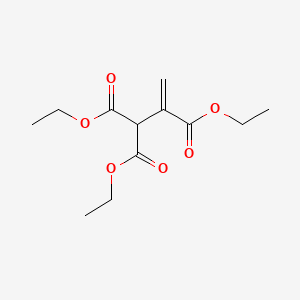
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)
